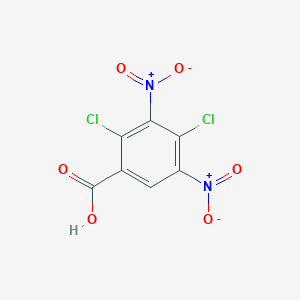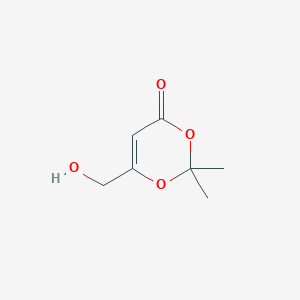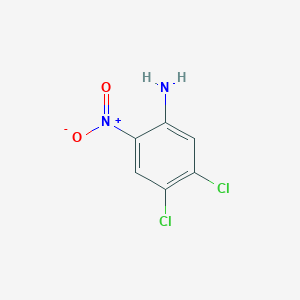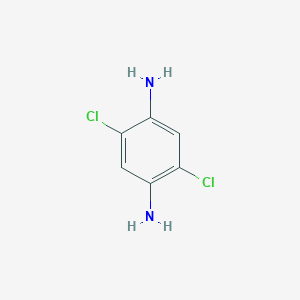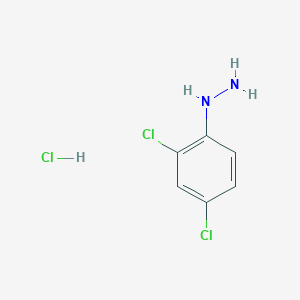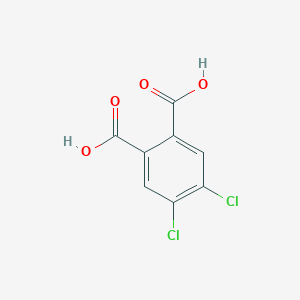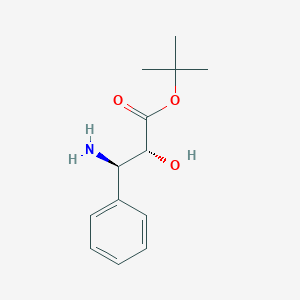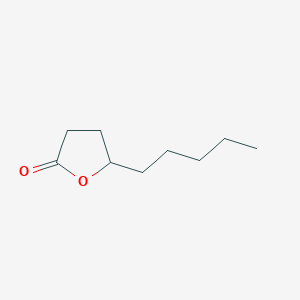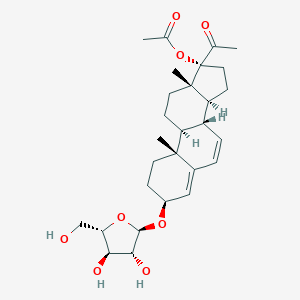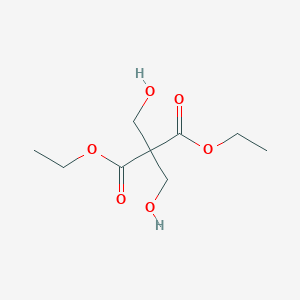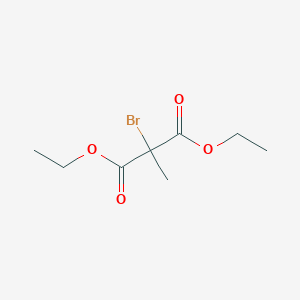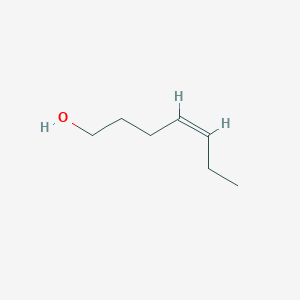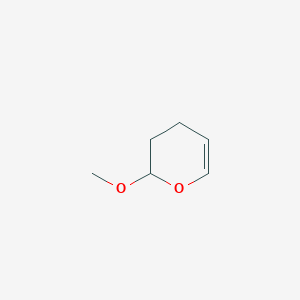
3,4-Dihydro-2-methoxy-2H-pyran
概要
説明
3,4-Dihydro-2-methoxy-2H-pyran is a heterocyclic compound that is a structural constituent of various synthetic and natural compounds. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The methoxy group attached to the ring indicates the presence of an oxygen-bound methyl group, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of 3,4-Dihydro-2-methoxy-2H-pyran derivatives has been explored in several studies. For instance, the addition-rearrangement reactions with arylsulfonyl isocyanates have been used to generate functionalized 2-piperidones, as demonstrated with 3,4-dihydro-2-methoxy-5-methyl-2H-pyran . Another study reports the efficient synthesis of 4-methoxy-5,6-dihydro-2H-pyran via the TiCl4 driven elimination of MeOH from 4,4-dimethoxytetrahydropyran . Additionally, a protocol for the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans through four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2-methoxy-2H-pyran derivatives has been characterized in several studies. For example, the crystal structure of trans and cis isomers of a related compound, 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran, has been determined, revealing a distorted envelope conformation of the heterocyclic ring .
Chemical Reactions Analysis
The reactivity of 3,4-Dihydro-2-methoxy-2H-pyran and its derivatives has been explored in various chemical reactions. The addition-rearrangement reactions mentioned earlier are a prime example of the chemical transformations that these compounds can undergo. The synthesis of poly (2-acetoxymethyl-3,4-dihydro-2H-pyran) also illustrates the potential for polymerization, which can lead to materials with specific properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2-methoxy-2H-pyran derivatives are influenced by their molecular structure. For instance, the presence of methoxy and methyl groups can affect the solubility and reactivity of these compounds. The study on the synthesis and characterization of poly (2-acetoxymethyl-3,4-dihydro-2H-pyran) provides insights into the thermal and hydrolytic behavior of the polymeric samples, indicating their potential applications . The crystal packing and intermolecular interactions, such as hydrogen bonding, also play a significant role in the stability and properties of these compounds .
科学的研究の応用
Application in Organic Synthesis
3,4-Dihydro-2-methoxy-2H-pyran has diverse applications in organic synthesis. For example, it undergoes addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones, as demonstrated in a study where the compound afforded 3-formyl-6-methoxy-3-methyl-1-(phenylsulfonyl)-2-piperidone (E. Jao et al., 1996). Moreover, bromomethoxylation reactions involving this compound have been shown to yield various other chemical intermediates (F. Sweet & R. Brown, 1968).
Use in Polymer Chemistry
In polymer chemistry, 3,4-Dihydro-2-methoxy-2H-pyran plays a role in the synthesis of polymers. It's been used to prepare compounds like 2-methoxy-6-ethoxy-5-cyano-3,4-dihydro-2H-pyran, which are then polymerized to obtain alternating head-to-head copolymers with distinct properties (Ju-Yeon Lee & I. Cho, 1987).
Applications in Stereochemistry
In stereochemistry, this compound has been used to explore various stereoisomeric forms and their properties. For instance, studies have focused on the preparation and characterization of trans- and cis-2,5-dimethoxytetrahydropyran derived from 3,4-Dihydro-2-methoxy-2H-pyran (R. Srivastava & R. Brown, 1970).
In the Field of Pesticide Science
3,4-Dihydro-2-methoxy-2H-pyran derivatives have been studied in pesticide science. The hydrolysis of 3, 4-dihydroprecocene I 3, 4-epoxide, a related compound, was investigated to understand its potential as a pest control agent (A. F. Hamnett et al., 1981).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The future directions of 3,4-Dihydro-2-methoxy-2H-pyran research could involve exploring its potential polymer applications as it can be polymerized either with itself or with other unsaturated compounds . Additionally, further studies could be conducted to investigate its conformational interconversion in both the neutral (S0) and the cationic (D0) states .
特性
IUPAC Name |
2-methoxy-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWUZHUTJDTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027570 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an ether-like odor; [OECD SIDS: IUCLID Data Set] Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,4-Dihydro-2-methoxy-2H-pyran | |
CAS RN |
4454-05-1 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4454-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3,4-dihydro-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4454-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran, 3,4-dihydro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2-methoxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-2-METHOXY-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF1850DW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



